N-({N'-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group, a methoxyphenyl group, and two diphenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the reaction of 3,5-diiodo-2-methoxybenzaldehyde with hydrazinecarboxamide, followed by the addition of 2,2-diphenylacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({N’-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its anticancer properties may be attributed to the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonylmethylbenzamide
- N-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonylmethylcyclopropanecarbohydrazide
Uniqueness
N-({N’-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydrazinecarbonyl and diphenylacetamide groups makes it a versatile compound with a wide range of applications.
Properties
Molecular Formula |
C24H21I2N3O3 |
---|---|
Molecular Weight |
653.2 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[(3,5-diiodo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H21I2N3O3/c1-32-23-18(12-19(25)13-20(23)26)14-28-29-21(30)15-27-24(31)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3,(H,27,31)(H,29,30)/b28-14- |
InChI Key |
VNIJOUDLYOQUIX-MUXKCCDJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N\NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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